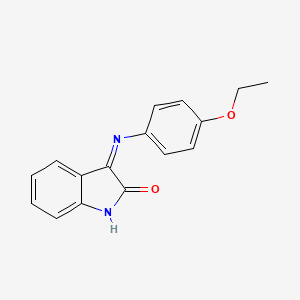

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one, also known as EI, is a synthetic compound that belongs to the indolinone family. It has been found to exhibit a range of biological activities, making it a valuable tool for scientific research.

科学的研究の応用

Organic Synthesis and Catalysis

A significant area of application for "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" derivatives is in organic synthesis, where they are utilized as scaffolds for the synthesis of biologically active molecules. For instance, the facile diastereoselective synthesis of (E)-3-(arylimino)indolin-2-one derivatives is catalyzed by naturally occurring organic acids such as mandelic acid or itaconic acid. This process highlights the use of environmentally benign conditions, showcasing the potential of these compounds in green chemistry applications (Kaur et al., 2019).

Spectrophotometric Analysis

These compounds also find applications in spectrophotometry. For example, the spectrophotometric determination of Ni+2 ions utilizing derivatives of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one demonstrates their utility in analytical chemistry for the detection and quantification of metal ions in various samples (Al- Mofti & Al- Azrak, 2021).

Novel Drug Carriers

Another intriguing application is in the field of drug delivery systems. For example, amphiphilic diblock copolymers composed of methoxy poly(ethylene glycol) and e-caprolactone, incorporating indomethacin, showcase the use of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one derivatives in developing novel drug carriers for hydrophobic drugs. These carriers can significantly enhance the bioavailability and therapeutic efficiency of drugs (Kim et al., 1998).

Tyrosine Kinase Inhibitors

In the realm of medicinal chemistry, 3-substituted indolin-2-ones, a class to which "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" belongs, have been explored for their potential as selective inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown promising results in inhibiting the autophosphorylation of various RTKs at submicromolar levels, suggesting their potential application in the treatment of diseases mediated by dysregulated RTK activity (Sun et al., 1998).

Fluorescence Studies

The interaction of differently substituted 3-styrylindoles with bovine serum albumin (BSA) has been studied using fluorescence spectroscopy. These studies provide insights into the binding mechanisms and potential applications of these compounds in studying protein interactions and dynamics, which is crucial for understanding various biological processes and designing drugs (Singh & Asefa, 2009).

特性

IUPAC Name |

3-(4-ethoxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWOPLJPFUKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)

![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)

![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)